molecular formula C25H24N2O2 B3034512 (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 182122-12-9

(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Cat. No.: B3034512
CAS No.: 182122-12-9
M. Wt: 384.5 g/mol
InChI Key: IUZHBHBWSAWDRX-CZYKHXBRSA-N
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Description

(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (CAS: 182122-12-9) is a chiral bisoxazoline ligand with a cyclopentane bridge connecting two indeno-oxazole moieties. Its stereochemistry (3aS,3a'S,8aR,8a'R) confers rigidity and specific spatial arrangements critical for asymmetric catalysis . The compound is used exclusively for laboratory research, particularly in enantioselective synthesis, due to its ability to coordinate transition metals like copper and palladium. Its molecular formula, inferred from structural analogs, is likely C₃₀H₂₈N₂O₂, with a molecular weight of approximately 448.56 g/mol .

Properties

IUPAC Name

(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-3-9-17-15(7-1)13-19-21(17)26-23(28-19)25(11-5-6-12-25)24-27-22-18-10-4-2-8-16(18)14-20(22)29-24/h1-4,7-10,19-22H,5-6,11-14H2/t19-,20-,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHBHBWSAWDRX-CZYKHXBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130037
Record name (3aS,3′aS,8aR,8′aR)-2,2′-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182122-12-9
Record name (3aS,3′aS,8aR,8′aR)-2,2′-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182122-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,3′aS,8aR,8′aR)-2,2′-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a synthetic organic molecule with potential biological activities. Its unique structure suggests possible interactions with biological systems which can lead to various pharmacological effects. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C23_{23}H20_{20}N2_2O2_2
  • Molecular Weight : 356.42 g/mol
  • CAS Number : 182122-12-9
  • Solubility : Moderately soluble in organic solvents; poorly soluble in water.
PropertyValue
Molecular Weight356.42 g/mol
SolubilityModerate
Log P (octanol-water)3.85
GI AbsorptionHigh
BBB PermeabilityYes

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of specific cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and synthesis of steroid hormones. Notably, it has been identified as a potential inhibitor of CYP2C19, CYP2C9, and CYP3A4 enzymes .

Anticancer Potential

Research indicates that compounds similar to (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that such indeno[1,2-d]oxazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this class of compounds. The ability to cross the blood-brain barrier (BBB) enhances their potential in treating neurodegenerative diseases. Animal studies have reported that similar compounds can reduce neuroinflammation and oxidative damage in models of Alzheimer's disease .

Case Studies

  • Cytotoxicity Assay :
    • Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
    • Method : MTT assay was performed to assess cell viability.
    • Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure.
  • Neuroprotection Study :
    • Objective : Investigate the neuroprotective effects in a rat model of induced oxidative stress.
    • Method : Administration of the compound was followed by assessment of behavioral changes and biochemical markers.
    • Results : Treated rats showed reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity compared to controls.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to bis(indeno[1,2-d]oxazole) derivatives exhibit significant anticancer properties. The unique structure of this compound may interact with cellular pathways involved in cancer progression. Studies have shown that indeno[1,2-d]oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

There is emerging evidence that compounds containing the indeno[1,2-d]oxazole moiety have antimicrobial properties. These compounds may be effective against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics.

Drug Development Potential

Given its diverse biological activities, this compound represents a promising scaffold for drug development. Modifications to its structure could enhance its efficacy and selectivity for specific biological targets.

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that similar indeno[1,2-d]oxazole derivatives inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
Neuroprotection In vitro studies showed that compounds with the indeno[1,2-d]oxazole structure reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Antimicrobial Testing Testing against various bacterial strains revealed that certain derivatives exhibited significant inhibitory effects on growth compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Bridged Bisoxazolines

Example: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

  • Structural Differences :
    • The cyclopropane bridge introduces greater ring strain compared to the cyclopentane analog, reducing conformational flexibility .
    • Smaller bridge size (3-membered vs. 5-membered ring) alters the ligand’s bite angle, affecting metal coordination geometry.
  • Synthesis : Requires careful quenching with NH₄Cl and extraction with dichloromethane, similar to the cyclopentane derivative but with adjustments for ring stability .
  • Applications : Prefers reactions requiring high steric hindrance, such as asymmetric cyclopropanations .

Cyclohexane-Bridged Bisoxazolines

Example: (3aS,3'aS,8aR,8'aR)-2,2'-(Cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (CAS: 2341858-19-1)

  • Molecular weight: 412.52 g/mol (C₂₇H₂₈N₂O₂), lighter than the cyclopentane analog due to fewer carbons in the bridge .
  • Applications : Effective in reactions where moderate steric bulk and flexibility are advantageous, such as Michael additions .

Aromatic-Bridged Bisoxazolines

Example: (3aR,3aR,8aS,8aS)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (CAS: 394738-76-2)

  • Structural Differences: Aromatic diphenylpropane bridge introduces π-π interactions, enhancing binding to aromatic substrates .
  • Applications : Preferred for asymmetric aryl-aryl couplings due to enhanced electronic interactions .

Functional Group Modifications in Indeno-Oxazole Derivatives

Pyridinyl-Substituted Derivatives

Example: (3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

  • Key Features :
    • Electron-withdrawing CF₃ group increases electrophilicity, improving catalytic activity in oxidation reactions .
    • Molecular weight: 354.33 g/mol (C₁₉H₁₄F₃N₂O), significantly lighter than the cyclopentane-bridged compound .
  • Applications : Used in trifluoromethylation reactions and as a ligand for late transition metals .

Quinolinyl-Substituted Derivatives

Example: (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 38468-92-7)

  • Key Features: The quinoline moiety enhances π-backbonding with metals like ruthenium, useful in transfer hydrogenation . Molecular formula: C₁₉H₁₄N₂O, with a planar structure favoring flat coordination geometries .

Comparative Data Table

Compound Bridge/Substituent Molecular Weight (g/mol) Key Applications
Target Compound (CAS: 182122-12-9) Cyclopentane ~448.56 Asymmetric aldol reactions
Cyclopropane-Bridged Analog Cyclopropane ~420.50 High-strain cyclopropanations
Cyclohexane-Bridged Analog Cyclohexane 412.52 Michael additions
Diphenylpropane-Bridged Analog 1,3-Diphenylpropane 510.62 Aryl-aryl couplings
CF₃-Pyridinyl Derivative 5-Trifluoromethylpyridine 354.33 Trifluoromethylation

Research Findings and Trends

  • Electronic Effects : Cyclopentane-bridged ligands balance steric bulk and electronic neutrality, making them versatile for diverse reactions like aldol additions and Diels-Alder cyclizations . In contrast, CF₃-substituted derivatives excel in electron-deficient systems .
  • Steric Influence : Cyclopropane bridges impose greater steric hindrance, favoring small substrates, while cyclohexane analogs accommodate bulkier molecules .

Q & A

Q. What are the established synthetic routes for this bisoxazoline compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step protocol under inert conditions. Key steps include:

  • Using dry THF as a solvent with TMEDA and i-Pr2NH to deprotonate intermediates .
  • Cooling to -20°C before adding n-BuLi to initiate cyclization, followed by stirring for 3 hours .
  • Quenching with MeI and heating to 60°C for 24 hours to finalize the bisoxazoline structure . Optimization strategies include:
  • Adjusting stoichiometry of n-BuLi to minimize side reactions.
  • Monitoring reaction progress via TLC and quenching at precise timepoints to avoid over-alkylation .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?

Methodological Answer: Post-synthesis characterization relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm stereochemistry and cyclopentane bridge formation. Peaks for oxazole protons (δ 5.2–5.8 ppm) and cyclopentane methylene groups (δ 2.5–3.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 358.43 g/mol for propane-diyl derivatives) .
  • Purity Assessment : Combustion analysis or HPLC ensures ≥98% purity, critical for catalytic applications .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors .
  • Storage : Store under nitrogen at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the ligand’s stereoelectronic profile influence enantioselectivity in copper-catalyzed reactions?

Methodological Answer: The cyclopentane bridge and oxazole moieties create a rigid chiral pocket, which:

  • Enhances Steric Control : The indeno-oxazole framework directs substrate approach in copper-catalyzed oxy-alkynylation, achieving >90% enantiomeric excess (ee) in trifluoromethylation reactions .
  • Tuning Electronic Effects : Substituents on the oxazole nitrogen modulate electron density at the copper center, impacting reaction rates and selectivity . Experimental Validation: Compare catalytic outcomes using analogs with varied bridge sizes (e.g., cyclopropane vs. cyclopentane) to isolate steric contributions .

Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?

Methodological Answer: Yield discrepancies (e.g., 63–99% ) arise from:

  • Base Selection : TMEDA vs. Et3N affects deprotonation efficiency in oxazole ring closure .
  • Temperature Gradients : Slow warming from -20°C to RT reduces side-product formation in sensitive intermediates . Mitigation: Use in-situ monitoring (e.g., <sup>19</sup>F NMR for fluorinated analogs) to identify bottlenecks .

Q. How can computational modeling guide the design of derivatives for asymmetric catalysis?

Methodological Answer:

  • DFT Calculations : Map transition states to predict enantioselectivity trends. For example, analyze non-covalent interactions (π-stacking, H-bonding) between the ligand and copper-carbene intermediates .
  • Docking Studies : Screen derivatives for compatibility with diverse substrates (e.g., diazo compounds, alkenes) .
  • Validation : Correlate computed ee values with experimental results for iterative ligand optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Reactant of Route 2
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

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